molecular formula C5H7BN2O3 B8246956 (5-Formyl-1-methyl-1H-pyrazol-4-yl)boronic acid

(5-Formyl-1-methyl-1H-pyrazol-4-yl)boronic acid

Cat. No.: B8246956
M. Wt: 153.93 g/mol
InChI Key: MEVRTKWRUCBKCG-UHFFFAOYSA-N
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Description

(5-Formyl-1-methyl-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative that features a pyrazole ring substituted with a formyl group at the 5-position and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Formyl-1-methyl-1H-pyrazol-4-yl)boronic acid typically involves the reaction of 1-methyl-4-bromopyrazole with triisopropyl borate. The reaction is carried out under anhydrous conditions, often in the presence of a palladium catalyst to facilitate the formation of the boronic acid moiety .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: (5-Formyl-1-methyl-1H-pyrazol-4-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Suzuki–Miyaura Coupling: Produces biaryl compounds.

    Oxidation: Yields carboxylic acids.

    Reduction: Forms alcohols.

Scientific Research Applications

(5-Formyl-1-methyl-1H-pyrazol-4-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Formyl-1-methyl-1H-pyrazol-4-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In Suzuki–Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product .

Comparison with Similar Compounds

Uniqueness: (5-Formyl-1-methyl-1H-pyrazol-4-yl)boronic acid is unique due to the presence of the formyl group, which enhances its reactivity and allows for additional functionalization compared to its analogs.

Properties

IUPAC Name

(5-formyl-1-methylpyrazol-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BN2O3/c1-8-5(3-9)4(2-7-8)6(10)11/h2-3,10-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVRTKWRUCBKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N(N=C1)C)C=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.93 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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